1-Phenyl-1-propanol
Overview
Description
Phenylpropanol: is an organic compound with the molecular formula C9H12O . It is a colorless oily liquid with a sweet floral balsamic odor . This compound is also known by other names such as 1-Phenyl-1-propanol and 3-Phenylpropanol . Phenylpropanol is used in various applications, including as a fragrance ingredient in cosmetics and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
Target of Action
1-Phenyl-1-propanol, also known as 1-Phenylpropan-1-ol, is a secondary alcohol that can be used as a flavoring agent It’s known to form inclusion complexes with cyclic decapeptides (cdp) .
Mode of Action
The interaction of this compound with its targets has been studied using the density functional theory (DFT) B3LYP method . This interaction leads to the formation of inclusion complexes with cyclic decapeptides
Biochemical Pathways
It’s known that the compound can affect the elution profiles of its enantiomers on chiracel ob (cellulose tribenzoate coated on silica gel) .
Pharmacokinetics
The compound has a boiling point of 103 °c/14 mmhg and a density of 0994 g/mL at 25 °C , which may influence its bioavailability.
Result of Action
It’s known that the compound can affect the mass transfer kinetics effect on the elution profiles of its enantiomers on chiracel ob .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a class 10 - Combustible liquids environment . Additionally, it’s important to ensure adequate ventilation to avoid the accumulation of explosive concentrations of vapors .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1-propanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form inclusion complexes with cyclic decapeptides, which have been studied using density functional theory methods . These interactions suggest that this compound can influence the activity of enzymes and proteins by altering their conformation and stability. Additionally, this compound has been shown to interact with glycosphingolipid biosynthesis inhibitors, enhancing the effects of compounds like curcumin in inducing apoptosis in melanoma cells .
Cellular Effects
This compound affects various types of cells and cellular processes. In melanoma cells, it has been observed to enhance curcumin-induced apoptosis by increasing ceramide accumulation and activating c-Jun N-terminal kinase (JNK) pathways . This compound also inhibits the pro-survival PI3K/AKT signaling pathway, leading to increased cell death. These effects highlight the potential of this compound in modulating cell signaling pathways and influencing gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms hydrogen bonds with biomolecules, which can alter their structure and function . The compound’s ability to form inclusion complexes with cyclic decapeptides suggests that it can modulate enzyme activity by stabilizing or destabilizing specific conformations . Additionally, this compound’s interactions with glycosphingolipid biosynthesis inhibitors indicate that it can influence lipid metabolism and cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard conditions, with a boiling point of 219°C and a melting point of 4.35°C . Its stability can be influenced by factors such as temperature, pressure, and the presence of co-solvents . Long-term studies have indicated that this compound can maintain its effects on cellular function over extended periods, although degradation products may accumulate over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance the effects of other therapeutic agents, such as curcumin, in inducing apoptosis in cancer cells . At higher doses, this compound may exhibit toxic or adverse effects, including irritation of the skin and eyes and potential harm if ingested . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and glycosphingolipid biosynthesis . The compound interacts with enzymes such as glycosyltransferases, which play a role in the synthesis of glycosphingolipids. These interactions can influence metabolic flux and the levels of various metabolites within cells . Additionally, this compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s relatively high water solubility (5677 mg/L at 25°C) facilitates its distribution in aqueous environments . Additionally, its interactions with lipid membranes and transport proteins can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on enzyme activity and cellular function . These localization patterns are crucial for understanding the compound’s role in various biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylpropanol can be synthesized through several methods. One common method involves the reduction of acetophenone using sodium borohydride or lithium aluminum hydride . Another method involves the Mannich reaction using acetophenone , paraformaldehyde , and monomethylamine hydrochloride as raw materials . The reaction is carried out in an alcohol solvent at temperatures between 60-100°C .
Industrial Production Methods: In industrial settings, phenylpropanol is often produced through catalytic hydrogenation of acetophenone using a Raney nickel catalyst under hydrogen pressure of 0.3-1.5 MPa at temperatures between 25-80°C . This method is preferred due to its high yield and low production cost .
Chemical Reactions Analysis
Types of Reactions: Phenylpropanol undergoes various chemical reactions, including:
Reduction: It can be reduced to phenylpropanolamine using reducing agents like sodium borohydride .
Substitution: Phenylpropanol can undergo substitution reactions to form derivatives such as phenylpropanolamine .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines for the formation of amine derivatives.
Major Products:
Phenylpropanoic acid: (oxidation product)
Phenylpropanolamine: (reduction and substitution product)
Scientific Research Applications
Phenylpropanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylpropanol can be compared with other similar compounds such as:
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Phenylethanol: Another aromatic alcohol used in fragrances and as a preservative.
Benzyl Alcohol: Used as a solvent and in the synthesis of other compounds.
Uniqueness: Phenylpropanol is unique due to its specific applications in both the fragrance industry and pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQAZSOFZSPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044474 | |
Record name | 1-Phenyl-1-propanol | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid with a mild ester-like odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a sweet floral balsamic odour | |
Record name | 1-Phenyl-1-propanol | |
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Record name | 1-Phenyl-1-propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
103.00 °C. @ 14.00 mm Hg | |
Record name | 1-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031627 | |
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Solubility |
0.6 g/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 1-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031627 | |
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Record name | 1-Phenyl-1-propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.993-1.000 | |
Record name | 1-Phenyl-1-propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-54-9 | |
Record name | 1-Phenyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylpropanol [JAN] | |
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Record name | 1-Phenyl-1-propanol | |
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Record name | 1-Phenyl-1-propanol | |
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Record name | 1-phenylpropan-1-ol | |
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Record name | 1-Phenyl-1-propanol | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Phenyl-1-propanol?
A1: this compound has a molecular formula of C9H12O and a molecular weight of 136.19 g/mol.
Q2: What spectroscopic techniques have been employed to characterize this compound?
A2: Various spectroscopic techniques, including 1H NMR, 13C NMR, infrared (IR) spectroscopy, and mass spectrometry have been used to confirm the structure of this compound. [, ]
Q3: Why is the chirality of this compound significant in biological systems?
A3: this compound possesses a chiral center, resulting in two enantiomers: (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol. These enantiomers can exhibit different interactions with chiral biological targets, such as enzymes and receptors, leading to distinct biological activities. [, ]
Q4: How has the chiral recognition ability of this compound been explored?
A4: Studies have investigated the use of (R)-(+)-1-Phenyl-1-propanol as a chiral selector in supersonic molecular beam experiments coupled with resonance-enhanced multiphoton ionization (REMPI) techniques. This approach provides valuable insights into the enantioselective interactions between chiral molecules like diols and esters in the gas phase. [, ]
Q5: Are there any specific examples of how the enantiomers of this compound interact differently with enzymes?
A5: Research on aryl sulfotransferase IV, an enzyme involved in detoxification processes, reveals distinct enantioselectivity towards this compound. While both enantiomers act as substrates, the enzyme exhibits a higher catalytic efficiency (kcat/Km) for the (S)-(-)-enantiomer. Furthermore, certain chiral benzylic alcohols, like (+)-(S)-1,2,3,4-tetrahydro-1-naphthol, act as competitive inhibitors of the enzyme, highlighting the significance of stereochemistry in enzyme-substrate interactions. [, ]
Q6: Can you provide examples of this compound's use in chiral separation?
A6: this compound enantiomers have been separated using various techniques:
- Chiral stationary phases: Capillary electrochromatography (CEC) employing calix[4]arene-capped β-cyclodextrin-bonded silica particles successfully separated the enantiomers. []
- Cellulose tribenzoate: This chiral stationary phase, coupled with competitive frontal analysis and different isotherm models, effectively separated the enantiomers. []
- Chiral metal-organic materials (CMOMs): A porous homochiral CMOM based on mandelate and 4,4'-bipyridine ligands demonstrated significant enantioselective separation of this compound racemic mixtures, achieving enantiomeric excess (ee) values of up to 60%. []
Q7: How is this compound used in the context of thermally regenerative fuel cells (TRFCs)?
A7: this compound is proposed as a potential hydrogen carrier in TRFCs, specifically for applications in long-haul trucks. Waste heat from the engine or exhaust would drive the endothermic dehydrogenation of this compound to propiophenone, producing hydrogen gas. This hydrogen would then fuel the fuel cell, while propiophenone acts as an oxidant at the cathode. The electrochemical reduction of propiophenone back to this compound completes the cycle. []
Q8: What catalysts are effective for the dehydrogenation and re-hydrogenation reactions involving this compound and propiophenone?
A8: Studies have shown that Pd/SiO2 catalysts exhibit high selectivity (99.65%) for the dehydrogenation of this compound at 200 °C. For the reverse reaction (hydrogenation of propiophenone), palladium catalysts offer high selectivity, while platinum immobilized on Vulcan XC-72 carbon support shows the fastest rates. []
Q9: What other catalytic applications utilize this compound?
A9: this compound is an important intermediate in the synthesis of various organic compounds. For example, the oxidative cracking of this compound over ZrO2–Al2O3–FeOx catalyst predominantly yields 1-phenyl-1-propene via dehydration. This reaction is relevant for converting biomass-derived aromatic compounds into valuable chemicals. []
Q10: How has computational chemistry contributed to understanding the properties and behavior of this compound?
A10: Computational methods like molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been valuable in several aspects:
- Conformational analysis: These methods help determine the most stable conformations of this compound and its complexes with other molecules, providing insights into their preferred geometries and interactions. [, , ]
- Spectroscopic data interpretation: Computational calculations can assist in assigning and understanding experimental spectroscopic data, such as IR and NMR spectra. []
- Mechanistic studies: Computational tools aid in investigating the reaction mechanisms of this compound in various chemical transformations, including dehydrogenation and hydrogenation reactions. []
Q11: Can you describe a method for synthesizing (S)-1-Phenyl-1-propanol?
A11: (S)-1-Phenyl-1-propanol can be synthesized through the catalytic enantioselective addition of diethylzinc to benzaldehyde in the presence of a chiral catalyst, such as (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]. This reaction yields (S)-1-Phenyl-1-propanol with high enantioselectivity. []
Q12: How can this compound be used as a starting material in organic synthesis?
A12: this compound serves as a versatile building block in organic synthesis. For example, it can be converted to 2-(N-Benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate through a multi-step synthesis involving mesitylenesulfonylation, benzylation, and esterification. []
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